molecular formula C19H24N2O2 B4883775 N'-(2-methylbenzoyl)adamantane-1-carbohydrazide

N'-(2-methylbenzoyl)adamantane-1-carbohydrazide

Cat. No.: B4883775
M. Wt: 312.4 g/mol
InChI Key: JBXJBHYCIRIQQM-UHFFFAOYSA-N
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Description

N’-(2-methylbenzoyl)adamantane-1-carbohydrazide is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule known for its unique properties and diverse therapeutic applications. The incorporation of the adamantane moiety enhances the stability and distribution of the compound in biological systems, making it valuable for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methylbenzoyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for N’-(2-methylbenzoyl)adamantane-1-carbohydrazide are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(2-methylbenzoyl)adamantane-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(2-methylbenzoyl)adamantane-1-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-methylbenzoyl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and reach its targets. The compound can disrupt enzyme activity, inhibit viral replication, and interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-methylbenzoyl)adamantane-1-carbohydrazide is unique due to its specific combination of the adamantane moiety and the 2-methylbenzoyl group. This combination enhances its stability, bioavailability, and therapeutic potential compared to other adamantane derivatives .

Properties

IUPAC Name

N'-(2-methylbenzoyl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-4-2-3-5-16(12)17(22)20-21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXJBHYCIRIQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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